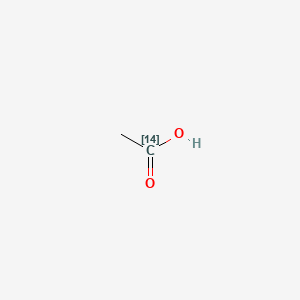
Acetic acid C-14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid C-14 is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 62.045 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Studies
Fatty Acid Synthesis and Degradation
Acetic acid C-14 is extensively used to study fatty acid metabolism. The pulse-chase labeling technique with 14C-acetate helps determine rates of fatty acid synthesis and degradation. This method has been instrumental in understanding lipid metabolism in plants and animals, including the role of autophagy in membrane lipid turnover and the interplay between lipid and starch metabolism pathways .
Case Study: Lipid Metabolism in Plants
- Objective : To investigate the incorporation of 14C-acetate into glycerolipids.
- Findings : The study demonstrated that 14C-acetate significantly labels various lipid classes, indicating active lipid biosynthesis during growth phases .
Pharmaceutical Development
Drug Metabolism and Disposition
In pharmaceutical research, 14C-labeled compounds are crucial for studying drug absorption, distribution, metabolism, and excretion (ADME). The use of 14C allows for detailed tracking of drug metabolism pathways and helps assess safety profiles.
Case Study: Erythromycin Metabolism
- Objective : To analyze the metabolic pathways of N-[14C] methyl-erythromycin.
- Findings : The study established a comprehensive metabolic map, revealing key metabolites and their biological activities .
Environmental Science
Soil Microbial Studies
This compound is employed in environmental studies to trace the movement of carbon through soil microbial communities. It helps understand how microorganisms break down organic matter and contribute to nutrient cycling.
Case Study: Paddy Soil-Rice Plant System
- Objective : To track the migration of 14C-acetate from soil to rice plants.
- Findings : Results indicated significant incorporation of 14C into plant tissues, demonstrating the efficiency of microbial breakdown processes in nutrient availability .
Data Tables
Análisis De Reacciones Químicas
Decomposition Reactions
Acetic acid C-14 undergoes thermal decomposition when heated above 440°C, producing methane and carbon dioxide or ketene (ethenone) and water. The reactions are:
CH₃COOH + Heat → CO₂ + CH₄
CH₃COOH + Heat → H₂C=C=O + H₂O
Reactions with Metals
This compound corrodes metals like magnesium, zinc, and iron, forming acetate salts and hydrogen gas. For example:
2CH₃COOH + Mg → Mg(CH₃COO)₂ + H₂
Alkali and Carbonate Reactions
This compound reacts with alkalis (e.g., KOH) and carbonates (e.g., Na₂CO₃, NaHCO₃) to form acetate salts, releasing water and CO₂. Key reactions include:
CH₃COOH + KOH → CH₃COOK + H₂O
2CH₃COOH + Na₂CO₃ → 2CH₃COONa + CO₂ + H₂O
CH₃COOH + NaHCO₃ → CH₃COONa + CO₂ + H₂O
CO₂ Exchange Reactions
4.1 Isotope Incorporation
The sodium salt of p-fluorophenyl acetic acid undergoes efficient exchange with ¹⁴CO₂, achieving >50% isotope incorporation at a salt-to-CO₂ ratio of 61. This reaction enables radiolabeling of the carboxyl group .
4.2 Fermentation Studies
In microbial fermentation, ¹⁴CO₂ is assimilated into acetic acid. Experiments show:
-
94% of added ¹⁴C was recovered in acetic acid.
-
81% of the ¹⁴C was distributed between methyl and carboxyl groups, with slight variations depending on experimental conditions .
| Experiment | Methyl Group C-14 | Carboxyl Group C-14 |
|---|---|---|
| Experiment 1 | 49% | 51% |
| Experiment 3 | 40% | 60% |
Reactivity and Isotope Effects
Differences in reactivity between ¹²C and ¹⁴C-labeled compounds have been observed in complex reactions (e.g., trifluoromethylation, bromination), suggesting possible isotope effects in multi-pathway systems .
Structural and Stability Considerations
Propiedades
Número CAS |
2845-03-6 |
|---|---|
Fórmula molecular |
C2H4O2 |
Peso molecular |
62.045 g/mol |
Nombre IUPAC |
acetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+2 |
Clave InChI |
QTBSBXVTEAMEQO-HQMMCQRPSA-N |
SMILES |
CC(=O)O |
SMILES isomérico |
C[14C](=O)O |
SMILES canónico |
CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















